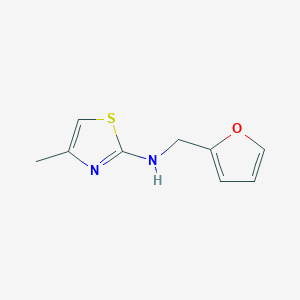

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine

Übersicht

Beschreibung

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features both furan and thiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine typically involves the reaction of 2-furancarboxaldehyde with 4-methyl-1,3-thiazol-2-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of a suitable solvent and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve efficiency and scalability. Purification of the product is typically achieved through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrothiazole derivatives, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine serves as a building block for synthesizing more complex molecules. Its unique properties allow for the creation of diverse chemical libraries essential for drug discovery. The compound can undergo various chemical reactions:

- Oxidation : The furan ring can be oxidized to form furan derivatives.

- Reduction : The thiazole ring can be reduced to produce dihydrothiazole derivatives.

- Substitution : The amine group can participate in nucleophilic substitution reactions to yield amide or imine derivatives.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. It interacts with various biological targets, making it a candidate for developing new therapeutic agents. Notably, it exhibits significant antimicrobial properties against pathogens like Candida albicans and Aspergillus niger, with effective minimum inhibitory concentration (MIC) values indicating its potential in treating infections.

Medicine

In medicinal research, derivatives of this compound are explored for their antimicrobial and anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation across various types of cancer cell lines, including breast and lung cancer . The compound's dual functionality as an antimicrobial and anticancer agent highlights its versatility in therapeutic applications.

Case Studies

Several case studies have documented the efficacy of this compound and its derivatives:

- Anticancer Studies : A study demonstrated that thiazole derivatives exhibited significant anticancer properties against multiple cell lines. For instance, certain compounds showed remarkable growth inhibition against A549 (lung cancer) and HeLa (cervical cancer) cells .

- Antimicrobial Trials : Clinical trials indicated that thiazole-based compounds possess potent antimicrobial activity against resistant bacterial strains, suggesting their therapeutic potential in infectious diseases.

Industrial Applications

In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The furan and thiazole rings can interact with various biomolecules, leading to changes in their activity or function. Molecular docking studies have shown that the compound can bind to active sites of enzymes, potentially inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

- N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine

- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

- Furan-2-ylmethyl furan-2-carboxylate .

Uniqueness

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties

Biologische Aktivität

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C9H10N2OS

Molecular Weight : 194.26 g/mol

IUPAC Name : 5-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine

Canonical SMILES : CC1=C(SC(=N1)N)CC2=CC=CO2

The compound features a furan ring and a thiazole ring, which are known to contribute significantly to its biological activity through various interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, it may modulate signaling pathways by binding to receptors, thus altering their functions.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. The minimum inhibitory concentrations (MICs) for these compounds range from 0.25 to 4 µg/mL, demonstrating potent antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In studies involving human cancer cell lines, it was found to exhibit cytotoxic effects without significant toxicity towards normal cells. One study reported that certain derivatives inhibited the growth of cancer cells at concentrations as low as 4 µg/mL . The structure–activity relationship (SAR) indicates that modifications in the thiazole or furan moieties can enhance anticancer efficacy .

Study on Antimicrobial Properties

A study conducted on synthesized derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines demonstrated their antibacterial activity against clinical strains of Staphylococcus epidermidis. Compound 6 showed the most promising results with an MIC of 4 µg/mL against hospital strains .

Evaluation of Anticancer Effects

In another research effort, a series of thiazole-based compounds were synthesized and tested for their anticancer properties. Compounds containing the thiazole ring exhibited significant inhibition against various cancer cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Furan-2-ylmethyl)-1,3-thiazol-2-amine | Lacks methyl group on thiazole | Moderate antibacterial |

| 4-Methyl-1,3-thiazol-2-amine | Lacks furan ring | Limited bioactivity |

| 5-(Furan-2-ylmethyl)-4-methyl-1,3-oxazole | Contains oxazole instead of thiazole | Reduced efficacy |

The unique combination of furan and thiazole rings in this compound enhances its bioactivity compared to similar compounds lacking one of these rings.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-7-6-13-9(11-7)10-5-8-3-2-4-12-8/h2-4,6H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFLMLUIKCYNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.